2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide
Description
2-[(2-Furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide (CAS: 329078-75-3) is a thioxoacetamide derivative with the molecular formula C₁₄H₁₄N₂O₂S and a molecular weight of 274.338 g/mol . Its structure features a furan-2-ylmethylamino group attached to a thioxoacetamide core, with a 4-methylphenyl substituent on the acetamide nitrogen.
Key identifiers include:
- ChemSpider ID: 583742
- IUPAC Name: 1-[(Furan-2-ylmethyl)carbamothioyl]-N-(4-methylphenyl)formamide
- Synonyms: Multiple variants exist, emphasizing the furan and methylphenyl motifs .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-N-(4-methylphenyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-4-6-11(7-5-10)16-13(17)14(19)15-9-12-3-2-8-18-12/h2-8H,9H2,1H3,(H,15,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMSFLZIQUECEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thionation of Acetamide Intermediates
Thionation replaces the carbonyl oxygen with sulfur using agents like Lawesson’s reagent or phosphorus pentasulfide (P<sub>4</sub>S<sub>10</sub>). A representative procedure involves:
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Starting Material :
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N-(4-methylphenyl)-2-[(2-furylmethyl)amino]acetamide (prepared via coupling 2-furylmethylamine with N-(4-methylphenyl)chloroacetamide).
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Reaction Conditions :
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Workup :
Key Data :
This method achieves moderate yields but requires strict anhydrous conditions to prevent hydrolysis.
Green Chemistry Approaches
Recent advancements prioritize solvent minimization and room-temperature reactions. A protocol adapted from spiro-thiadiazole synthesis (PMC, 2023) demonstrates:
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One-Pot Synthesis :
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Mechanism :
Advantages :
Limitations :
Optimization of Coupling Reactions
The formation of the acetamide backbone is critical for subsequent thionation. Key variables include:
Amine-Activated Coupling
Using N-(4-methylphenyl)chloroacetamide and 2-furylmethylamine:
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Catalyst : Triethylamine (1.2 equiv).
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Reaction Time : 12 hours.
Yield Improvement :
Purification and Characterization
Recrystallization
Chromatographic Methods
Analytical Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the thioxoacetamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares the target compound with structurally similar 2-thioxoacetamide derivatives:
Key Observations:
Substituent Effects: Electron-Donating Groups: The 4-methylphenyl group in the target compound contributes steric bulk without significant electronic effects.
Heterocyclic Variations :
- Furan vs. Thiophene : The target compound’s furan ring offers moderate π-conjugation, while thiophene-containing analogs (e.g., ) may exhibit stronger electronic interactions due to sulfur’s polarizability.
Molecular Weight and Complexity: The target compound has a lower molecular weight (274.34 g/mol) compared to derivatives with fused thiazolidinone rings (e.g., Compound 9 at ~419.94 g/mol), which may influence pharmacokinetic properties like solubility and membrane permeability .
Biological Activity
2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide, also known by its CAS number 329078-75-3, is a compound of interest due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 274.34 g/mol. The compound features a thioxoacetamide moiety, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C14H15N3OS |
| Molecular Weight | 274.34 g/mol |
| CAS Number | 329078-75-3 |
| LogP | 2.64372 |
| Hydrogen Acceptors | 3 |
| Hydrogen Donors | 2 |
| Rotatable Bonds | 3 |
Antimicrobial Activity
Research indicates that compounds with thioxoacetamide structures exhibit significant antimicrobial properties. A study focusing on related compounds demonstrated that thioxoacetamides can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism involves interference with bacterial quorum sensing (QS), which is crucial for biofilm formation and virulence factor production.
Case Study: Quorum Sensing Inhibition
A related study assessed the ability of thioxoacetamides to disrupt QS in S. aureus, showing reductions in biofilm formation by up to 80% when combined with existing antibiotics . This suggests that this compound could be a candidate for developing new antimicrobial therapies.
Cytotoxicity
In vitro studies have shown that certain derivatives of thioxoacetamides possess cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been tested against human cancer cell lines, revealing IC50 values that indicate potential as anticancer agents .
The biological activity of thioxoacetamides often involves the inhibition of specific enzymes or pathways critical for microbial survival and proliferation. For instance, molecular docking studies suggest that these compounds can bind to the hydrophobic cleft in proteins associated with QS systems in bacteria, disrupting their normal function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
